2-(2,3-DIMETHYLPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(2,3-Dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a pyrazole moiety linked through an acetohydrazide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This is then converted to its corresponding hydrazide using hydrazine hydrate.
Condensation Reaction: The hydrazide intermediate is then reacted with 1-ethyl-3-methyl-4-formylpyrazole under acidic or basic conditions to yield the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-N’-[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H22N4O2/c1-5-21-10-15(14(4)20-21)9-18-19-17(22)11-23-16-8-6-7-12(2)13(16)3/h6-10H,5,11H2,1-4H3,(H,19,22)/b18-9+ |
InChI Key |
LXYXFSIHSMHFQE-GIJQJNRQSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)COC2=CC=CC(=C2C)C |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N/NC(=O)COC2=CC=CC(=C2C)C |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)COC2=CC=CC(=C2C)C |
Origin of Product |
United States |
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